Pizotifen maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

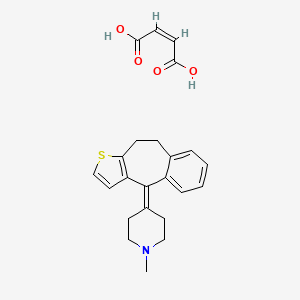

Pizotifen maleate is a maleate salt obtained by reaction of pizotifen with one equivalent of maleic acid. It has a role as a histamine antagonist, a muscarinic antagonist and a serotonergic antagonist. It contains a pizotifen(1+).

Aplicaciones Científicas De Investigación

Migraine Prevention

Pizotifen is predominantly used as a prophylactic treatment for migraines and cluster headaches. It functions primarily as a serotonin antagonist, particularly at the 5-HT2A and 5-HT2C receptor sites, which are crucial in the pathophysiology of migraines. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of migraine attacks. It is generally prescribed when first-line treatments, such as propranolol or topiramate, fail to provide relief .

Efficacy Studies

- A systematic review and meta-analysis indicated that pizotifen significantly reduces the number of migraine days per month compared to placebo .

- In a clinical experience reported by a physician, pizotifen was administered to patients during acute migraine attacks, showing mixed results—some patients experienced relief while others did not .

Neuroprotection in Huntington's Disease

Recent research has explored pizotifen's potential beyond migraine prevention, particularly in neurodegenerative diseases such as Huntington's disease. Studies using transgenic mouse models (R6/2) have shown that pizotifen activates the ERK signaling pathway, which is associated with neuroprotection and improved motor performance .

Key Findings

- Pizotifen treatment resulted in reduced neurodegeneration and enhanced motor function in treated mice compared to controls.

- The drug increased ATP levels and decreased caspase-3 activation, indicating improved cell viability under stress conditions .

Other Potential Applications

Pizotifen has been investigated for several other medical applications:

- Erythromelalgia : A rare neurovascular condition where pizotifen has shown effectiveness when other treatments failed .

- Anxiety and Depression : Due to its serotonergic activity, pizotifen may be beneficial in treating anxiety disorders and depression, although more research is needed to establish its efficacy in these areas .

- Serotonin Syndrome : Animal studies suggest pizotifen could be effective in managing serotonin syndrome or MDMA overdose by blocking excessive serotonergic activity .

Pharmacological Profile

Pizotifen exhibits a unique pharmacological profile due to its interactions with multiple receptor types:

| Receptor Type | Affinity (K_i, nM) | Species |

|---|---|---|

| 5-HT2A | 2.0 | Human |

| 5-HT2C | 8.4 | Human |

| H1 | 1.9 | Human |

| D2 | 2.4–87 | Human |

| α1A | 65 | Human |

This non-selective binding profile allows pizotifen to exert diverse effects, including antihistaminic and anticholinergic actions, which contribute to its therapeutic benefits but also to its side effects like sedation and weight gain .

Case Studies

Several case studies highlight the real-world application of pizotifen:

- A study involving eleven patients demonstrated varying responses to pizotifen during acute migraine treatment, emphasizing the need for further controlled trials to validate these findings .

- Another case reported successful management of erythromelalgia symptoms with pizotifen when traditional therapies were ineffective .

Propiedades

Número CAS |

24359-22-6 |

|---|---|

Fórmula molecular |

C23H25NO4S |

Peso molecular |

411.5 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |

InChI |

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

GGYSHFFKUHGBIK-BTJKTKAUSA-N |

SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.